
(6-Chlorohept-5-ene-3-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chlorohept-5-ene-3-sulfonyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfonyl group and a chloroheptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chlorohept-5-ene-3-sulfonyl)benzene can be achieved through several methods. One common approach involves the reaction of benzene with chlorosulfonic acid to introduce the sulfonyl group, followed by the addition of a chloroheptene chain. This process typically requires controlled reaction conditions, including specific temperatures and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
(6-Chlorohept-5-ene-3-sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions, where the sulfonyl group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the chloroheptene chain.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the chloroheptene chain .
Scientific Research Applications
(6-Chlorohept-5-ene-3-sulfonyl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (6-Chlorohept-5-ene-3-sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl and chloroheptene groups. These interactions can influence various biochemical pathways and processes, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-Chlorohept-5-ene-3-sulfonyl)benzene include:
(6-Chloro-2-methylhept-5-ene-3-sulfonyl)benzene: This compound has a similar structure but with a methyl group substitution.
Other Benzene Derivatives: Compounds such as chlorobenzene and benzenesulfonyl chloride share structural similarities and undergo similar types of reactions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
62692-33-5 |
|---|---|
Molecular Formula |
C13H17ClO2S |
Molecular Weight |
272.79 g/mol |
IUPAC Name |
6-chlorohept-5-en-3-ylsulfonylbenzene |
InChI |
InChI=1S/C13H17ClO2S/c1-3-12(10-9-11(2)14)17(15,16)13-7-5-4-6-8-13/h4-9,12H,3,10H2,1-2H3 |
InChI Key |
VVAKVZTZZXFEAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=C(C)Cl)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


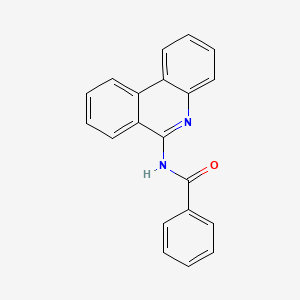

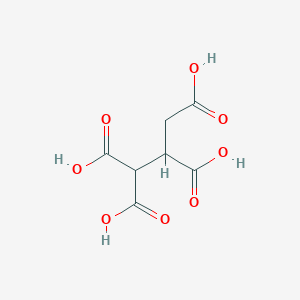
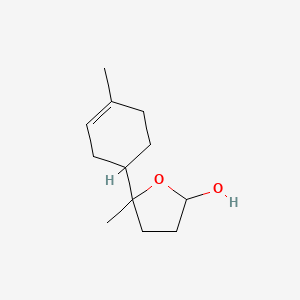
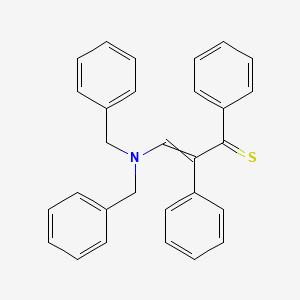
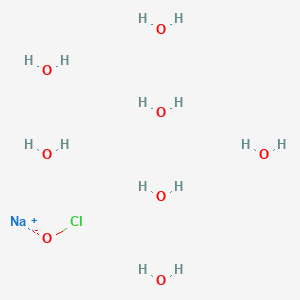

![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
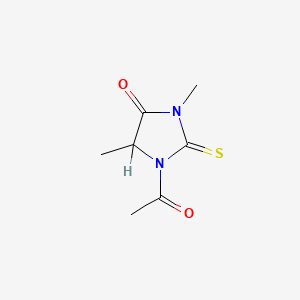
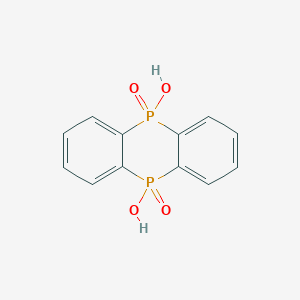

![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)

